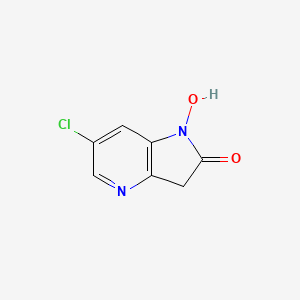
trans-3-(2,2,2-Trifluoro-ethoxy)-cyclobutylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-3-(2,2,2-Trifluoro-ethoxy)-cyclobutylamine: is a synthetic organic compound characterized by the presence of a cyclobutylamine core with a trifluoroethoxy substituent. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of trans-3-(2,2,2-Trifluoro-ethoxy)-cyclobutylamine typically involves the following steps:
Cyclobutylamine Formation: The cyclobutylamine core can be synthesized through the reduction of cyclobutanone using a suitable reducing agent such as lithium aluminum hydride (LiAlH4).
Trifluoroethoxy Substitution: The trifluoroethoxy group can be introduced via nucleophilic substitution reactions. For example, the reaction of cyclobutylamine with 2,2,2-trifluoroethanol in the presence of a strong base like sodium hydride (NaH) can yield the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.
Reduction: Reduction reactions can further modify the cyclobutyl ring or the trifluoroethoxy group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the trifluoroethoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are commonly used.
Substitution: Bases like NaH or acids like hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while substitution reactions can introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: : The compound can be used as a building block in organic synthesis, particularly in the development of new materials or pharmaceuticals.
Biology: : Its potential biological activity makes it a candidate for studies in enzyme inhibition, receptor binding, or metabolic pathways.
Medicine: : The compound may be investigated for its therapeutic potential, including its use as a drug candidate for various diseases.
Industry: : It can be utilized in the production of specialty chemicals, agrochemicals, or as an intermediate in the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of trans-3-(2,2,2-Trifluoro-ethoxy)-cyclobutylamine would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The trifluoroethoxy group can enhance the compound’s lipophilicity, potentially affecting its cellular uptake and distribution.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclobutylamine: Lacks the trifluoroethoxy group, making it less lipophilic.
2,2,2-Trifluoroethanol: Contains the trifluoroethoxy group but lacks the cyclobutylamine core.
Fluorinated Amines: Compounds with similar fluorinated substituents but different core structures.
Uniqueness
- The combination of a cyclobutylamine core with a trifluoroethoxy group is unique, potentially offering distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C6H10F3NO |
|---|---|
Molekulargewicht |
169.14 g/mol |
IUPAC-Name |
3-(2,2,2-trifluoroethoxy)cyclobutan-1-amine |
InChI |
InChI=1S/C6H10F3NO/c7-6(8,9)3-11-5-1-4(10)2-5/h4-5H,1-3,10H2 |
InChI-Schlüssel |
RSVHNGCPXVHYMP-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC1OCC(F)(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


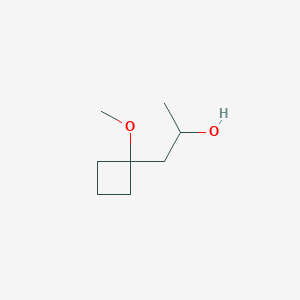
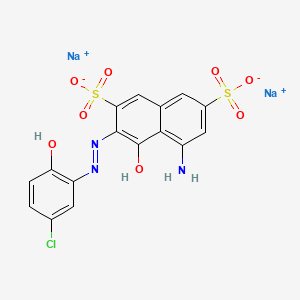
![6-Fluoro-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-1,3-benzothiazole](/img/structure/B12276699.png)

![5-Methoxy-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-1,3-benzothiazole](/img/structure/B12276704.png)
![7-Methoxy-3-({1-[(4-methoxyphenyl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B12276705.png)
![6-bromo-4'-methoxy-3',5'-dimethylspiro[3H-indene-2,1'-cyclohexane]-1-one](/img/structure/B12276707.png)
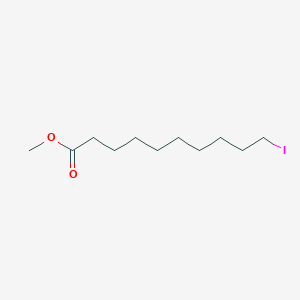
![ethyl 6-amino-5-cyano-2-{[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]methyl}-4-(2-fluorophenyl)-4H-pyran-3-carboxylate](/img/structure/B12276717.png)
![1-[Bis(trifluoroacetoxy)iodo]-4-methylbenzene](/img/structure/B12276720.png)
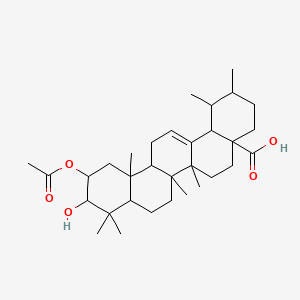
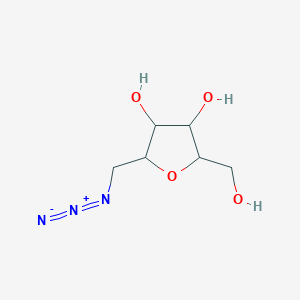
![N-(butan-2-yl)tricyclo[5.2.1.0,2,6]decan-8-amine](/img/structure/B12276725.png)
